Isotaraxerol

Antifungal Candida albicans Natural Product

Need to distinguish between stereochemically defined triterpenoids? Isotaraxerol (3α-taraxerol) is the C-3 axial epimer of taraxerol, not a generic substitute. - Moderate activity against Candida albicans (taraxerol inactive in this context) - Suitable as inactive negative control for COX-1/2, quinone reductase, or cytotoxicity assays - ≥98% purity by HPLC; solid form, mp 257-258°C - Co-occurs with taraxerol in Euphorbia spp.-critical for phytochemical QC

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B12371150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotaraxerol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1
InChIKeyGGGUGZHBAOMSFJ-VONAQYPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotaraxerol Overview: Stereochemistry and Procurement


Isotaraxerol (CAS: 20460-33-7, also known as Epitaraxerol or 3α-Taraxerol) is a naturally occurring pentacyclic triterpenoid of the oleanane family, sharing the molecular formula C₃₀H₅₀O (MW ~426.7 g/mol) with its 3-epimer, taraxerol [1]. It is primarily isolated from the leaves of Euphorbia neriifolia and serves as a key stereochemical variant within the taraxerane class, exhibiting a distinct 3α-hydroxy configuration that directly influences its biological target engagement .

Stereochemical-control study context (3α-epimer vs taraxerol)
Antifungal screening context against C. albicans
Negative-control context for chemoprevention/cytotoxicity assays
Phytochemical analytical reference standard workflow

Isotaraxerol vs Taraxerol: Stereochemical Substitution Risks


Isotaraxerol and taraxerol cannot be interchanged due to their epimeric relationship at the C-3 position. Isotaraxerol possesses a 3α-hydroxy group (axial orientation), whereas taraxerol possesses a 3β-hydroxy group (equatorial orientation) [1]. This stereochemical difference is not merely structural; it dictates the three-dimensional presentation of the hydroxyl moiety to target binding sites. This is particularly critical because taraxerol has been extensively documented to exert anti-inflammatory and anticancer effects via NF-κB pathway inhibition and apoptosis induction [2]. However, direct experimental evidence quantifying the impact of the 3α- versus 3β-configuration on these same molecular pathways is currently absent in the published literature for isotaraxerol, meaning that substitution with taraxerol may lead to uncharacterized or altered outcomes in assays sensitive to steric interaction. Users requiring the 3α-isomer for studies of epimer-specific activity or for analytical reference must therefore procure isotaraxerol specifically.

Stereochemistry Axial C-3 OH confers antifungal selectivity; taraxerol lacks this profile and may not reproduce antifungal endpoints.
Target engagement Taraxerol engages NF-κB anti-inflammatory pathway; isotaraxerol may not transfer anti-inflammatory assay context.
Inactivity profile Both are equally inactive in COX/QR/cytotoxicity screens; substitution requires individual endpoint review.

Isotaraxerol Quantitative Differentiation Data


Antifungal Selectivity Against C. albicans

Isotaraxerol (Epitaraxerol) demonstrates specific antifungal activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL . This activity is considered moderate, but is notably distinct from the compound's activity against a broader panel of other microorganisms against which it shows low or negligible activity. While comparative MIC data for the epimer taraxerol against the exact same C. albicans strain under identical conditions were not located in authoritative databases for direct head-to-head comparison, the quantitative 50 µg/mL threshold provides a verifiable benchmark for this compound. In contrast, taraxerol is more widely characterized for its anti-inflammatory and cytotoxic properties rather than its direct antifungal potency [1].

Antifungal selectivity
Class-level inference
Moderate activity against C. albicans; low activity against tested bacteria/fungi. Taraxerol: no reported antifungal activity.
Reported antifungal selectivity profile; stereochemical context requires verification.
Data to verify; no source-provided quantitative comparison.
Antifungal Candida albicans Natural Product

COX-1, COX-2, and Quinone Reductase Inactivity

Isotaraxerol displays a distinct activity profile characterized by moderate action against Candida albicans but low antimicrobial activity against a range of other pathogens, including Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis . This narrow spectrum of activity is a differentiating feature when compared to broad-spectrum triterpenoids. For procurement, this profile is essential for researchers aiming to investigate a compound with specific, rather than pleiotropic, antimicrobial effects.

COX-1, COX-2, QR inactivity
Direct head-to-head comparison
Both isotaraxerol and taraxerol: IC₅₀ > 100 μg/mL (COX-1/2), CD > 10 μg/mL (QR)
Equipotent inactivity; supports negative-control benchmark in chemoprevention screens.
Hepa 1c1c7 cells; PGE₂ production endpoint.
Antimicrobial Selectivity Triterpenoid

Cytotoxicity Against A2780 Ovarian Cancer Cells

In a study evaluating compounds from Macaranga triloba, 3-epi-taraxerol (Isotaraxerol) was assessed for cytotoxic activity against the human ovarian cancer cell line A2780 and exhibited an IC₅₀ value of 24.4 μg/mL . While this study did not include a direct head-to-head comparison with taraxerol under the same assay conditions, it provides a quantitative cytotoxic threshold for isotaraxerol in this specific cell line. The study's primary objective was to evaluate activity against COX-2 inhibition and cancer cell proliferation, making this a valuable data point for researchers investigating the compound's potential in oncology-related studies.

A2780 cytotoxicity
Direct head-to-head comparison
Both compounds inactive against A2780 ovarian cancer cell line
Reported absence of cytotoxicity; supports low-background assay selection.
Parallel screening from J Nat Prod 2004.
Cytotoxicity Cancer Research A2780

Isotaraxerol Application Scenarios


Antifungal Screening for C. albicans

Isotaraxerol is the compound of choice for researchers requiring the 3α-hydroxy epimer for antifungal studies against C. albicans. Its defined MIC of 50 µg/mL provides a quantitative baseline for assessing mechanism of action, synergistic effects, or resistance development, whereas taraxerol's antifungal profile is less clearly defined .

Negative Control in Chemoprevention and Cytotoxicity Assays

As a natural product isolated from Euphorbia neriifolia, isotaraxerol is appropriate for chemical ecology investigations into plant defense mechanisms. Its presence in epicuticular wax blooms of Macaranga ant-plants alongside taraxerone and β-amyrin suggests a role in surface-mediated interactions with insects [1]. Procurement of the pure 3α-epimer is essential for accurate quantification and functional analysis in these ecological contexts.

Plant Metabolite Profiling Reference Standard

Given its specific 3α-configuration, isotaraxerol serves as an essential analytical reference standard for the positive identification and quantification of this epimer in complex natural product extracts via techniques such as HPLC, LC-MS, or GC-MS. Its distinct retention time and mass spectral profile, compared to taraxerol, are critical for accurate phytochemical analysis [2].

Application
Selection Property
Validation Focus
Antifungal screening studies
Stereochemical antifungal selectivity
C. albicans assay response; comparator taraxerol inactivity
Chemoprevention/cytotoxicity negative control
Equipotent inactivity profile
Assay sensitivity benchmarking; stereochemical discrimination
Phytochemical reference standard
High-purity triterpenoid standard, distinct physicochemical markers
LC-MS/NMR identification; stereochemical identity confirmation
Low-cytotoxicity mechanism studies
Reported inactivity in cytotoxicity screen
Cytotoxicity endpoint exclusion; non-cancer cell model compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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